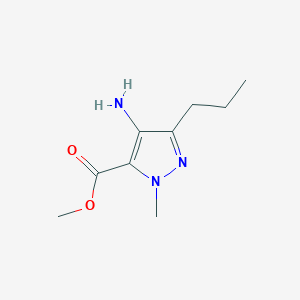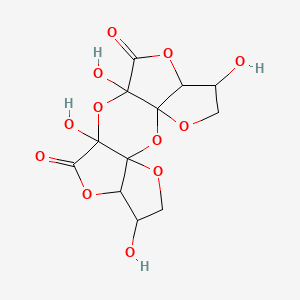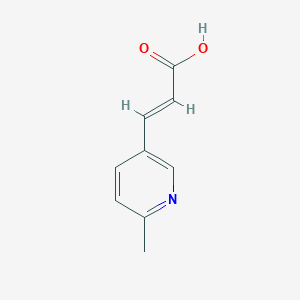
Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate
Vue d'ensemble
Description
“Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate” is a multi-substituted pyrazolecarboxamide . It is used in the industrial synthesis of sildenafil . It is a member of pyrazoles and a monocarboxylic acid amide .
Molecular Structure Analysis
The InChI code for the compound is1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a white to yellow powder or crystals . It has a molecular weight of 218.69 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate and related compounds have been extensively studied for their molecular structures and hydrogen bonding properties. For instance, studies have demonstrated the formation of hydrogen-bonded chains and sheets in related methyl pyrazole carboxylates, highlighting their potential in crystallography and molecular design (Portilla et al., 2007).
Spectral and Theoretical Investigations
Research involving spectral and theoretical investigations of similar pyrazole carboxylates, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provides insights into their chemical properties. This includes characterization through NMR, FT-IR spectroscopy, and thermo gravimetric analysis, which are essential for understanding the compound's potential applications in various scientific fields (Viveka et al., 2016).
Green Synthesis Methods
Environmentally friendly synthesis methods for pyrazole derivatives have been a focus of recent research. A notable example is the catalyst-free, water-based synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, showcasing a green approach to chemical synthesis (Zonouz et al., 2012).
Coordination Complexes and Crystal Structures
The formation of coordination complexes and crystal structures using pyrazole-dicarboxylate acid derivatives is another area of interest. These compounds have shown potential in forming mononuclear chelate complexes, which can be significant in materials science and coordination chemistry (Radi et al., 2015).
Corrosion Inhibition
Pyrazole derivatives, similar to methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate, have been evaluated as corrosion inhibitors. Their efficiency in protecting metals like mild steel in industrial processes has been demonstrated through various experimental techniques (Dohare et al., 2017).
Synthesis and Antimicrobial Activities
The synthesis of novel pyrazole compounds and their antimicrobial properties have been explored. These studies reveal the potential of these compounds in developing new antibacterial and antifungal agents (Siddiqui et al., 2013).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
methyl 4-amino-2-methyl-5-propylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-4-5-6-7(10)8(9(13)14-3)12(2)11-6/h4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHXTHVPADTUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1N)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3280955.png)
![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B3280963.png)



![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3280994.png)






![4-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B3281021.png)
